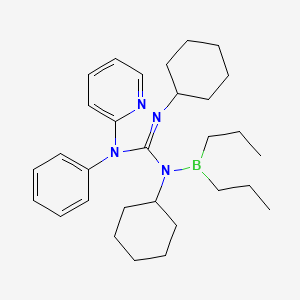
N,N''-Dicyclohexyl-N-(dipropylboranyl)-N'-phenyl-N'-pyridin-2-ylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine is a complex organic compound with the molecular formula C30H45BN4. It is known for its unique structure, which includes a boron atom bonded to a guanidine moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine typically involves the reaction of N,N’'-dicyclohexylcarbodiimide with 2-pyridylaminodiorganylboranes . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce amines.
Scientific Research Applications
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity and function. This interaction can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N,N-Dicyclohexyl-N’-phenyl-N’-pyridin-2-ylguanidine: Similar structure but lacks the boron atom.
N,N-Dicyclohexyl-N’-pyridin-2-ylguanidine: Another similar compound without the phenyl group.
Uniqueness
N,N’‘-Dicyclohexyl-N-(dipropylboranyl)-N’-phenyl-N’-pyridin-2-ylguanidine is unique due to the presence of the boron atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
106104-23-8 |
|---|---|
Molecular Formula |
C30H45BN4 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
1,2-dicyclohexyl-1-dipropylboranyl-3-phenyl-3-pyridin-2-ylguanidine |
InChI |
InChI=1S/C30H45BN4/c1-3-23-31(24-4-2)35(28-20-12-7-13-21-28)30(33-26-16-8-5-9-17-26)34(27-18-10-6-11-19-27)29-22-14-15-25-32-29/h6,10-11,14-15,18-19,22,25-26,28H,3-5,7-9,12-13,16-17,20-21,23-24H2,1-2H3 |
InChI Key |
XYYZNEFESPGVAS-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC)(CCC)N(C1CCCCC1)C(=NC2CCCCC2)N(C3=CC=CC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















